(R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate
Description
Synthesis Analysis
The synthesis of compounds similar to "(R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate" involves complex organic reactions. For example, the practical synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, a key intermediate in pharmaceutical compounds, is achieved from suberic acid through a series of steps including a ZnCl2 catalyzed Friedel-Crafts reaction (Jiang Xin-peng et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to "(R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate" has been determined through various analytical techniques. For instance, the crystal structure of 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid provides insights into the molecular arrangement and stereochemistry of cyclopentene derivatives (S. Fortier et al., 1979).
Chemical Reactions and Properties
Chemical reactions involving cyclopentene derivatives showcase the reactivity and transformation potential of these compounds. For example, stereocontrolled transformations of nitrohexofuranoses into cyclopentylamines through 2-oxabicyclo[2.2.1]heptanes illustrate the versatile synthetic applications of such structures (F. Fernandez et al., 2008).
Physical Properties Analysis
The physical properties of cyclopentene derivatives, including melting points, solubility, and crystal structures, are crucial for understanding their behavior in various conditions. The detailed analysis of the crystal and molecular structures of methyl 2α,3α;4α,5α-diepoxy-cis-(1αH,2αH)-bicyclo[4.1.0]heptane-7α-carboxylate provides valuable data on the physical characteristics of these compounds (D. Brauer et al., 1976).
Chemical Properties Analysis
The chemical properties of cyclopentene derivatives, such as reactivity, stability, and interaction with various reagents, are pivotal for their application in synthetic chemistry. The addition of 2,4-dinitrobenzenesulphenyl chloride to 2-methylenebicyclo[2.2.1]hept-5-ene showcases the chemical reactivity and provides insights into the mechanistic aspects of cyclopentene derivatives (M. Przybylska et al., 1981).
properties
IUPAC Name |
methyl 7-[(3R)-5-oxo-3-triethylsilyloxycyclopenten-1-yl]heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h14,17H,5-13,15H2,1-4H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUYUBZMSCEMFT-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(=O)C(=C1)CCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1CC(=O)C(=C1)CCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445551 | |
Record name | Methyl 7-{(3R)-5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate | |
CAS RN |
118456-54-5 | |
Record name | Methyl 7-{(3R)-5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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